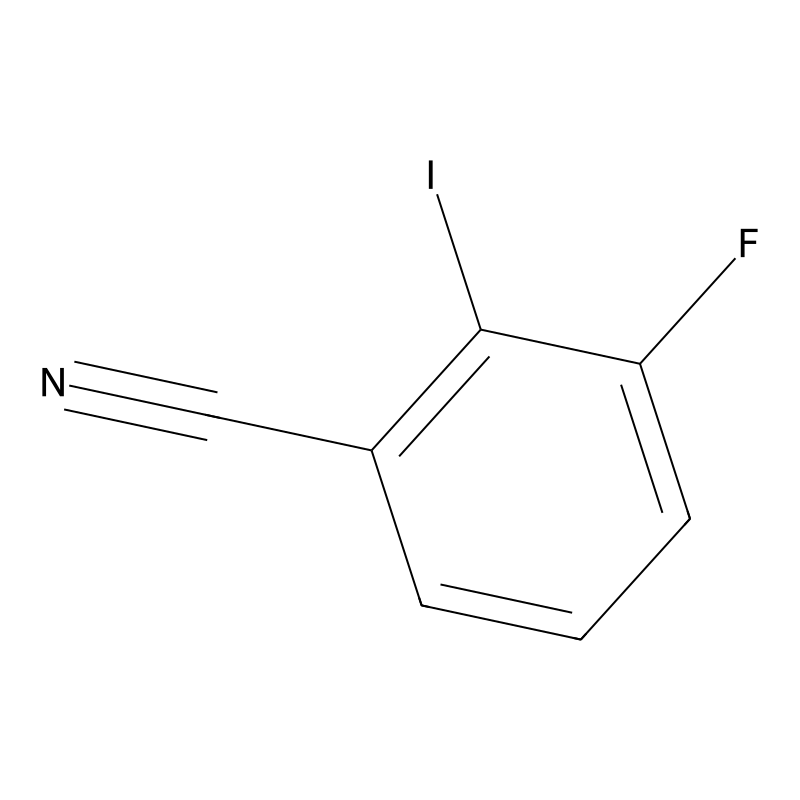

3-Fluoro-2-iodobenzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fine-tuning optical bandgap and dielectric properties through fluorine doping in SnO2 nanoparticles

Scientific Field: Material Science

Summary of Application: 3-Fluoro-2-iodobenzonitrile is used in the synthesis of fluorine-doped tin dioxide (F-SnO2) nanoparticles.

Methods of Application: The F-SnO2 nanoparticles are synthesized using a modified sol-gel method.

Results or Outcomes: The reduction in bandgap from 3.87 eV for SnO2 to 3.70 eV for F-SnO2 nanoparticles suggests the generation of new energy levels below the conduction band due to doping.

Synthesis of 5-substituted-3-amino indazoles

Scientific Field: Organic Chemistry

Summary of Application: 3-Fluoro-2-iodobenzonitrile may be used in the synthesis of 5-substituted-3-amino indazoles.

Results or Outcomes: The outcome of this application is the production of 5-substituted-3-amino indazoles.

Preparation of 4-phenoxy benzamide riboside

Scientific Field: Biochemistry

Summary of Application: 3-Fluoro-2-iodobenzonitrile participates in the preparation of 4-phenoxy benzamide riboside, a key intermediate formed during the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide.

Results or Outcomes: The outcome of this application is the production of 4-phenoxy benzamide riboside.

3-Fluoro-2-iodobenzonitrile is an organic compound with the molecular formula C₇H₃FIN and a molecular weight of 247.01 g/mol. It features a benzene ring substituted with a fluorine atom at the meta position (3-position) and an iodine atom at the ortho position (2-position) relative to the nitrile group (-C≡N). This compound is characterized by its unique electronic properties due to the presence of both halogens, which can significantly influence its reactivity and interactions in various chemical environments.

There is no scientific research available on the mechanism of action of 3-Fluoro-2-iodobenzonitrile.

- Nucleophilic Substitution Reactions: The iodine atom can serve as a leaving group, allowing for nucleophilic substitution at the ortho or para positions.

- Electrophilic Aromatic Substitution: The presence of the electron-withdrawing nitrile group may activate the aromatic ring towards electrophilic attack, particularly at the meta position.

- Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Stille reactions, where it can react with organometallic reagents to form new carbon-carbon bonds.

The synthesis of 3-fluoro-2-iodobenzonitrile typically involves:

- Halogenation of Benzonitrile: Starting with benzonitrile, fluorination can be achieved using electrophilic fluorination agents, followed by iodination using iodine or iodinating agents.

- Direct Fluorination: Utilizing fluorinating agents such as N-fluorobenzenesulfonimide or other specialized reagents can directly introduce fluorine into the aromatic ring.

- Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions can also be employed to introduce the iodine substituent onto a pre-fluorinated benzene derivative.

3-Fluoro-2-iodobenzonitrile has potential applications in various fields:

- Pharmaceuticals: Its unique structure may serve as a building block for developing new drugs, particularly in oncology and infectious disease treatments.

- Material Science: The compound can be used in synthesizing advanced materials with specific electronic properties due to its halogen substitutions.

- Organic Synthesis: It serves as an important intermediate in organic synthesis, especially for constructing complex aromatic systems.

Studies on similar compounds suggest that 3-fluoro-2-iodobenzonitrile may interact with various biological targets. For instance:

- Cytochrome P450 Inhibition: Similar compounds have been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism .

- Receptor Binding Studies: Investigations into receptor binding affinities may reveal its potential as a lead compound for drug development.

Several compounds share structural similarities with 3-fluoro-2-iodobenzonitrile. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Fluoro-4-iodobenzonitrile | Fluorine at 3-position, iodine at 4-position | Different substitution pattern affects reactivity |

| 5-Fluoro-2-iodobenzonitrile | Fluorine at 5-position, iodine at 2-position | Alters electronic properties significantly |

| 4-Fluoro-1-iodo-2-methylbenzene | Fluorine at 4-position, methyl group present | Methyl group introduces steric hindrance |

| 3-Fluoro-2,6-diiodobenzonitrile | Two iodine atoms at 2 and 6 positions | Increased reactivity due to multiple halogens |

Each of these compounds exhibits distinct reactivity patterns and biological activities due to variations in their substitution patterns and functional groups. This makes 3-fluoro-2-iodobenzonitrile a unique candidate for further research in medicinal chemistry and organic synthesis.